molecular formula C11H24N2O B13954436 3-(Isopropylamino)-3-(piperidin-3-yl)propan-1-ol

3-(Isopropylamino)-3-(piperidin-3-yl)propan-1-ol

Cat. No.: B13954436
M. Wt: 200.32 g/mol
InChI Key: SIIOWIUABZVWNY-UHFFFAOYSA-N
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Description

3-(Isopropylamino)-3-(piperidin-3-yl)propan-1-ol is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds are characterized by the presence of both an amine group and an alcohol group. The compound’s structure includes an isopropylamino group, a piperidinyl group, and a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylamino)-3-(piperidin-3-yl)propan-1-ol typically involves the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Introduction of the Isopropylamino Group: The isopropylamino group can be added via reductive amination, where an isopropylamine reacts with an aldehyde or ketone intermediate.

    Formation of the Propanol Backbone: The final step involves the reduction of the intermediate to form the propanol backbone.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropylamino)-3-(piperidin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 3-(Isopropylamino)-3-(piperidin-3-yl)propan-1-ol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-3-(piperidin-3-yl)propan-1-ol
  • 3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol
  • 3-(Butylamino)-3-(piperidin-3-yl)propan-1-ol

Uniqueness

3-(Isopropylamino)-3-(piperidin-3-yl)propan-1-ol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the isopropylamino group, in particular, may influence its binding affinity and selectivity for certain molecular targets.

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

3-piperidin-3-yl-3-(propan-2-ylamino)propan-1-ol

InChI

InChI=1S/C11H24N2O/c1-9(2)13-11(5-7-14)10-4-3-6-12-8-10/h9-14H,3-8H2,1-2H3

InChI Key

SIIOWIUABZVWNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCO)C1CCCNC1

Origin of Product

United States

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